Cas no 62977-82-6 (Benzeneacetic acid, a-oxo-, phenylmethyl ester)

Benzeneacetic acid, a-oxo-, phenylmethyl ester structure
62977-82-6 structure
Nome del prodotto:Benzeneacetic acid, a-oxo-, phenylmethyl ester
Numero CAS:62977-82-6
MF:C15H12O3
MW:240.25398
CID:427899

Benzeneacetic acid, a-oxo-, phenylmethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzeneacetic acid, a-oxo-, phenylmethyl ester

Benzeneacetic acid, a-oxo-, phenylmethyl ester Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: (OC-6-53)-[N-[[3-(1,1-Dimethylethyl)-2-(hydroxy-κO)-5-(1H-1,2,3-triazol-5-ylmeth… (polystyrene-supported) Solvents: Chloroform ;  34 h, rt
Riferimento
Asymmetric Aerobic Oxidation of α-Hydroxy Acid Derivatives Catalyzed by Reusable, Polystyrene-Supported Chiral N-Salicylidene Oxidovanadium tert-Leucinates
Salunke, Santosh B.; Babu, N. Seshu; Chen, Chien-Tien, Advanced Synthesis & Catalysis, 2011, 353(8), 1234-1240

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: (OC-6-53)-[N-[[3-(1,1-Dimethylethyl)-2-(hydroxy-κO)-5-nitrophenyl]methylene]-3-m… Solvents: Toluene ;  15 s, 15 torr, rt
1.2 Reagents: Oxygen Solvents: Toluene ;  14.5 h, rt
Riferimento
Asymmetric Aerobic Oxidation of α-Hydroxy Acid Derivatives by C4-Symmetric, Vanadate-Centered, Tetrakisvanadyl(V) Clusters Derived from N-Salicylidene-α-aminocarboxylates
Chen, Chien-Tien; Bettigeri, Sampada; Weng, Shiue-Shien; Pawar, Vijay D.; Lin, Ya-Hui; et al, Journal of Organic Chemistry, 2007, 72(22), 8175-8185

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: (OC-6-53)-[N-[[3-(1,1-Dimethylethyl)-2-(hydroxy-κO)-5-nitrophenyl]methylene]-3-m… Solvents: Toluene ;  14.5 h, rt
1.2 Reagents: Water
Riferimento
Chiral N-salicylidene vanadyl carboxylate-catalyzed enantioselective aerobic oxidation of α-hydroxy esters and amides
Weng, Shiue-Shien; Shen, Mei-Wen; Kao, Jun-Qi; Munot, Yogesh S.; Chen, Chien-Tien, Proceedings of the National Academy of Sciences of the United States of America, 2006, 103(10), 3522-3527

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: [1,1′-Biphenyl]-4-ol, 3-(1,1-dimethylethyl)-4′-ethenyl-5-[[[(1S)-1-(hydroxymethy… (vanadyl complexes) Solvents: Acetone ;  18 h, 1 atm, rt
Riferimento
Polymer and silica supported tridentate Schiff base vanadium catalysts for the asymmetric oxidation of ethyl mandelate - activity, stability and recyclability
Shiels, Rebecca A.; Venkatasubbaiah, Krishnan; Jones, Christopher W., Advanced Synthesis & Catalysis, 2008, 350(17), 2823-2834

Benzeneacetic acid, a-oxo-, phenylmethyl ester Raw materials

Benzeneacetic acid, a-oxo-, phenylmethyl ester Preparation Products

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